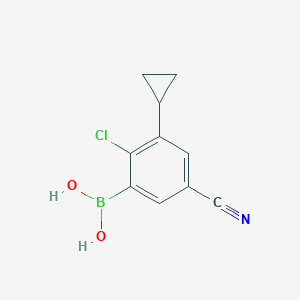
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyano, and cyclopropyl groups. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron (B2pin2) with aryl halides under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution: The chlorine and cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.
3-Cyanophenylboronic acid: A cyano-substituted boronic acid with comparable properties.
Uniqueness: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is unique due to the presence of multiple functional groups (chlorine, cyano, and cyclopropyl) on the phenyl ring. This combination of substituents provides distinct reactivity and allows for the synthesis of more complex and diverse molecules compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C10H9BClNO2 |
|---|---|
Poids moléculaire |
221.45 g/mol |
Nom IUPAC |
(2-chloro-5-cyano-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-10-8(7-1-2-7)3-6(5-13)4-9(10)11(14)15/h3-4,7,14-15H,1-2H2 |
Clé InChI |
DORCHIACRSDIJE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1Cl)C2CC2)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















